cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hcl
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Overview
Description
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: is a versatile compound used in various fields of chemistry and industry. It is known for its unique structural properties, which include a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group in the cis configuration. This compound is often utilized as an intermediate in organic synthesis and has applications in pharmaceuticals and other chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by a dimethylamino group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or aldehydes from the carboxylic acid group.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
trans-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: Differing in the spatial arrangement of the substituents.
cis-3-(Methylamino)cyclohexane-1-carboxylic acid hydrochloride: Featuring a methylamino group instead of a dimethylamino group.
cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness: cis-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. The presence of both a dimethylamino group and a carboxylic acid group in the cis configuration provides distinct chemical and biological properties compared to its trans isomer or other similar compounds .
Properties
Molecular Formula |
C9H18ClNO2 |
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Molecular Weight |
207.70 g/mol |
IUPAC Name |
(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 |
InChI Key |
TUWBFBHPFUGYMV-WLYNEOFISA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@H](C1)C(=O)O.Cl |
Canonical SMILES |
CN(C)C1CCCC(C1)C(=O)O.Cl |
Origin of Product |
United States |
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